Benzophenone-2,4,5-tricarboxylic Acid

Description

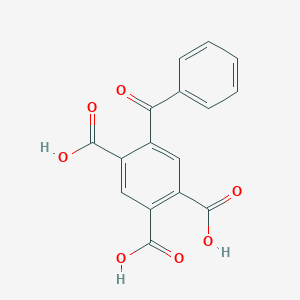

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzoylbenzene-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O7/c17-13(8-4-2-1-3-5-8)9-6-11(15(20)21)12(16(22)23)7-10(9)14(18)19/h1-7H,(H,18,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQPSIOWWYARAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468021 | |

| Record name | 5-Benzoylbenzene-1,2,4-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135989-69-4 | |

| Record name | 5-Benzoylbenzene-1,2,4-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone-2,4,5-tricarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical and physical properties of Benzophenone-2,4,5-tricarboxylic Acid?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Benzophenone-2,4,5-tricarboxylic Acid, also known as 5-Benzoylbenzene-1,2,4-tricarboxylic acid. This document is intended to serve as a core reference for professionals in research and development.

Core Chemical and Physical Properties

This compound is a complex organic molecule, notable for its benzophenone core functionalized with three carboxylic acid groups. These features make it a valuable building block in the synthesis of advanced polymers and specialty materials.

General Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 5-Benzoylbenzene-1,2,4-tricarboxylic Acid, 2,4,5-Tricarboxybenzophenone |

| CAS Number | 135989-69-4[1][2] |

| Molecular Formula | C₁₆H₁₀O₇[1][3] |

| Appearance | White to almost white powder/crystal[1][3] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 314.25 g/mol [1][3] |

| Melting Point | 224 °C |

| Boiling Point | 637 °C |

| Density | 1.531 g/cm³ |

| Flash Point | 353 °C |

| Solubility | Soluble in Methanol |

| Purity | Typically >98.0%[1][3] |

| Storage | Room temperature, in a cool, dark place is recommended. |

Molecular Identifiers

| Identifier | Value |

| SMILES | O=C(O)c1cc(C(=O)O)c(C(=O)c2ccccc2)cc1C(=O)O[3][4] |

| InChI | InChI=1S/C16H10O7/c17-13(8-4-2-1-3-5-8)9-6-11(15(20)21)12(16(22)23)7-10(9)14(18)19/h1-7H,(H,18,19)(H,20,21)(H,22,23)[3][4] |

| InChIKey | OGQPSIOWWYARAZ-UHFFFAOYSA-N[3][4] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the surveyed literature. However, data for the related compound, Benzophenone-2,4'-dicarboxylic acid , can serve as a useful reference point for researchers.

-

¹H NMR and ¹³C NMR: Spectral data for Benzophenone-2,4'-dicarboxylic acid are available and can provide insights into the expected peak regions for the tricarboxylic acid derivative.[5][6]

-

FT-IR: Fourier-transform infrared spectroscopy of benzophenone and its derivatives typically shows a strong absorption band around 1652 cm⁻¹ corresponding to the C=O stretching vibration of the ketone group.[7] The carboxylic acid groups will exhibit characteristic broad O-H stretches and C=O stretches.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a common route for preparing benzophenone polycarboxylic acids involves a two-step process: Friedel-Crafts acylation followed by oxidation of alkyl side chains. The following protocol for the synthesis of 3,3',4,4'-benzophenonetetracarboxylic acid from 3,3',4,4'-tetramethylbenzophenone illustrates this general methodology.[8]

Representative Synthesis: Two-Step Preparation of a Benzophenone Polycarboxylic Acid[9]

Step 1: Autoxidation of Tetramethylbenzophenone

-

Reaction Setup: A solution is prepared with 3,3',4,4'-tetramethylbenzophenone, cobaltous acetate tetrahydrate (catalyst), and sodium bromide (promoter) in a mixture of acetic acid and acetic anhydride.[8]

-

Reaction Conditions: The reaction mixture is heated to a temperature of 100°C to 125°C.[8] Oxygen is passed through the solution at a controlled rate (e.g., 150-200 ml/min) with stirring.[8]

-

Reaction Progression: The reaction is allowed to proceed for several hours (e.g., 7 hours), during which the tetramethylbenzophenone is oxidized. This forms a crude mixture containing acetoxyphthalide intermediates and some of the desired benzophenonetetracarboxylic acid dianhydride.[8]

-

Solvent Removal: After the reaction, the acetic acid and acetic anhydride are removed from the crude reaction mixture.[8]

Step 2: Ionic Oxidation to the Final Product

-

Oxidation: The crude mixture from Step 1 is treated with an aqueous alkaline sodium hypochlorite solution.[8]

-

Reaction Conditions: The solution is stirred at ambient temperature for a period (e.g., 2 hours), followed by gentle heating (e.g., 50-55°C for 1 hour).[8]

-

Acidification and Precipitation: The solution is cooled and then acidified with a strong acid, such as concentrated hydrochloric acid. This causes the final product, 3,3',4,4'-benzophenonetetracarboxylic acid, to precipitate as a solid.[8]

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water, and dried.[8]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the analytical characterization of benzophenone derivatives, a process applicable to this compound.

Caption: General workflow for the characterization of benzophenone derivatives.

Applications and Relevance

This compound is primarily of interest in the fields of organic synthesis and material science. Its key applications include:

-

High-Performance Polymers: It serves as a monomer or cross-linking agent in the production of polymers and resins with high thermal stability and robust mechanical properties.

-

Advanced Coatings and Adhesives: The multiple carboxylic acid groups enhance cross-linking, leading to more durable and resilient coatings and adhesives.

-

Photoactive Materials: It is used in the synthesis of UV-absorbing agents, which are incorporated into protective films and sunscreens.

-

Metal-Organic Frameworks (MOFs): The compound's ability to form stable complexes with metal ions makes it a useful ligand in the preparation of MOFs for catalysis and material storage applications.

Due to its application focus in materials science, there is currently no documented involvement of this compound in biological signaling pathways.

References

- 1. JP4500167B2 - Preparation of benzophenone - Google Patents [patents.google.com]

- 2. This compound | CAS#:135989-69-4 | Chemsrc [chemsrc.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. PubChemLite - this compound (C16H10O7) [pubchemlite.lcsb.uni.lu]

- 5. BENZOPHENONE-2,4'-DICARBOXYLIC ACID(85-58-5) 13C NMR [m.chemicalbook.com]

- 6. BENZOPHENONE-2,4'-DICARBOXYLIC ACID(85-58-5) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. US4599445A - Process for benzophenone tetracarboxylic acid - Google Patents [patents.google.com]

Synthesis of 5-Benzoylbenzene-1,2,4-tricarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the proposed synthesis pathways for 5-benzoylbenzene-1,2,4-tricarboxylic acid, a complex aromatic compound with potential applications in materials science and as a versatile building block in organic synthesis. Due to the limited availability of direct synthesis routes in published literature, this document outlines a logical and scientifically supported approach based on well-established chemical transformations, primarily analogous to the industrial synthesis of related benzophenone polycarboxylic acids.

Proposed Synthesis Pathway

The most plausible and efficient synthesis of 5-benzoylbenzene-1,2,4-tricarboxylic acid involves a two-step process:

-

Friedel-Crafts Acylation: Reaction of 1,2,4-trimethylbenzene (pseudocumene) with benzoyl chloride in the presence of a Lewis acid catalyst to yield 3,4,6-trimethylbenzophenone.

-

Oxidation: Subsequent oxidation of the three methyl groups of the intermediate to carboxylic acid functionalities.

This proposed pathway is an adaptation of the established synthesis of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), a structurally similar and commercially significant compound.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1,2,4-Trimethylbenzene

This initial step aims to construct the core benzophenone structure. The reaction involves the electrophilic acylation of 1,2,4-trimethylbenzene with benzoyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).

Reaction:

Experimental Protocol:

-

To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl), add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.0 equivalent) in the same solvent to the stirred suspension.

-

After the addition of benzoyl chloride, add 1,2,4-trimethylbenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4,6-trimethylbenzophenone.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Step 2: Oxidation of 3,4,6-Trimethylbenzophenone

The second and final step is the oxidation of the three methyl groups on the benzophenone intermediate to carboxylic acids. This transformation requires a strong oxidizing agent. Common reagents for this purpose include potassium permanganate (KMnO₄) or nitric acid (HNO₃).

Reaction:

Experimental Protocol (using Potassium Permanganate):

-

In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the purified 3,4,6-trimethylbenzophenone from Step 1 in a mixture of pyridine and water.

-

Heat the solution to reflux.

-

Slowly and portion-wise, add potassium permanganate (a significant excess, typically 8-10 equivalents per methyl group) to the refluxing solution. The purple color of the permanganate will disappear as the reaction proceeds. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to heat at reflux until the purple color of the permanganate persists, indicating the completion of the oxidation. This can take several hours to days.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Acidify the concentrated solution with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the crude 5-benzoylbenzene-1,2,4-tricarboxylic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

Further purification can be achieved by recrystallization from a suitable solvent such as water or acetic acid.

Data Presentation

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Oxidation |

| Starting Material | 1,2,4-Trimethylbenzene, Benzoyl Chloride | 3,4,6-Trimethylbenzophenone |

| Key Reagents | Aluminum Chloride | Potassium Permanganate, Pyridine, Water, HCl |

| Solvent | Dichloromethane or 1,2-Dichloroethane | Pyridine/Water |

| Reaction Temperature | 0 °C to Room Temperature | Reflux (approx. 100 °C) |

| Reaction Time | 12-24 hours | 24-72 hours |

| Product | 3,4,6-Trimethylbenzophenone | 5-Benzoylbenzene-1,2,4-tricarboxylic Acid |

| Typical Yield (Est.) | 70-85% | 60-75% |

| Purification Method | Recrystallization, Chromatography | Recrystallization |

Mandatory Visualizations

Caption: Proposed two-step synthesis pathway for 5-benzoylbenzene-1,2,4-tricarboxylic acid.

Caption: Detailed experimental workflow for the synthesis of 5-benzoylbenzene-1,2,4-tricarboxylic acid.

Benzophenone-2,4,5-tricarboxylic Acid: A Comprehensive Technical Review of its Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, applications, and biological activity of Benzophenone-2,4,5-tricarboxylic Acid (BPTCA). BPTCA, also known as 5-benzoylbenzene-1,2,4-tricarboxylic acid, is a versatile organic compound with significant potential in materials science and pharmacology. Its unique structure, featuring a benzophenone core and three carboxylic acid groups, imparts desirable properties for the development of high-performance polymers, functional metal-organic frameworks (MOFs), advanced photoactive materials, and novel therapeutic agents.

Core Applications and Properties

This compound is a key intermediate in various fields of organic synthesis and material science.[1] Its multifunctional nature allows for its use in a range of applications, from creating robust polymers to exhibiting promising biological activities.

High-Performance Polymers

BPTCA serves as a crucial building block in the synthesis of high-performance polymers, such as polyimides. These polymers are renowned for their exceptional thermal stability and mechanical strength.[1] The three carboxylic acid groups on the BPTCA molecule facilitate extensive cross-linking, which contributes to the durability and resilience of the resulting polymeric materials.[1] These polymers are often used in advanced coatings and adhesives.[1]

Metal-Organic Frameworks (MOFs)

The carboxylic acid functionalities of BPTCA enable it to act as a ligand that can form stable complexes with metal ions. This property is leveraged in the creation of metal-organic frameworks (MOFs), which are crystalline materials with a porous structure.[1] MOFs synthesized with BPTCA have potential applications in catalysis and gas storage.[1]

Photoactive Materials

The benzophenone moiety in BPTCA is an effective chromophore, capable of absorbing ultraviolet (UV) radiation. This makes BPTCA a valuable component in the synthesis of photoactive materials, particularly as a UV-absorbing agent in protective films and sunscreens.[1]

Biological Activity

Recent studies have highlighted the potential of BPTCA in the biomedical field. It has demonstrated notable antioxidant and anticancer properties in preclinical studies.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀O₇ | [3][4][5] |

| Molecular Weight | 314.25 g/mol | [1][4][5] |

| Appearance | White to almost white powder/crystal | [4][5] |

| Purity | >98.0% (T) | [1][4] |

Table 2: Biological Activity of this compound

| Activity | Assay | IC₅₀ Value | Cell Line | Reference |

| Antioxidant | DPPH Scavenging | 25 µM | - | [2] |

| Antioxidant | ABTS Scavenging | 30 µM | - | [2] |

| Anticancer | In vitro cytotoxicity | 0.48 µM | Human Triple Negative Breast Cancer (MDA-MBA-231) | [2] |

| Anticancer | In vitro cytotoxicity | Not specified | Human Pancreatic Cancer (MIAPaCa-2) | [2] |

| Anticancer | In vitro cytotoxicity | 0.99 µM | Human Colorectal Adenocarcinoma (WiDr) | [2] |

Table 3: Thermal Properties of Polyimides Derived from Benzophenone Tetracarboxylic Dianhydride (a related compound)

| Property | Temperature Range | Reference |

| Initial Decomposition Temperature (IDT) | 502°C – 525°C | [1] |

| Temperature of 10% Weight Loss | 535°C – 558°C | [1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. This section provides detailed protocols for the synthesis of BPTCA and its application in the preparation of polyimides and MOFs.

Synthesis of this compound

A plausible synthetic route for this compound involves a Friedel-Crafts acylation reaction between benzene and trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride), followed by hydrolysis. Trimellitic anhydride is commercially available and can be prepared by the oxidation of 1,2,4-trimethylbenzene.[6][7]

Step 1: Friedel-Crafts Acylation

-

To a stirred solution of trimellitic anhydride (1 equivalent) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0-5°C, add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise.

-

Slowly add benzene (1.1 equivalents) to the reaction mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Caption: Proposed synthesis of this compound.

Synthesis of Polyimides from this compound

A one-pot polycondensation reaction in molten benzoic acid is an effective method for preparing polyimides from BPTCA and an aromatic diamine.[8][9]

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, melt benzoic acid under a nitrogen atmosphere.

-

Add this compound (1 equivalent) and an aromatic diamine (e.g., 4,4'-oxydianiline) (1 equivalent) to the molten benzoic acid.

-

Heat the reaction mixture to 180-200°C and maintain for 4-6 hours with continuous stirring.

-

Monitor the formation of the poly(amic acid) intermediate and its subsequent imidization by monitoring the evolution of water.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol.

-

Filter the polymer, wash thoroughly with methanol and then with hot water to remove any residual benzoic acid.

-

Dry the resulting polyimide powder under vacuum at 100-120°C.

References

- 1. Synthesis and biological activities of 11- and 12-substituted benzophenanthridinone derivatives as DNA topoisomerase IB and tyrosyl-DNA phosphodiesterase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New benzoxanthone derivatives as topoisomerase inhibitors and DNA cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. phcogrev.com [phcogrev.com]

- 6. 1,2,4-Benzenetricarboxylic acid | 528-44-9 | Benchchem [benchchem.com]

- 7. Trimellitic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzophenone-2,4,5-tricarboxylic Acid (CAS Number: 135989-69-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-2,4,5-tricarboxylic acid, identified by the CAS number 135989-69-4, is a complex organic molecule that has garnered interest in various scientific fields, including medicinal chemistry and materials science. Its structure, featuring a benzophenone core with three carboxylic acid groups, imparts unique chemical characteristics and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀O₇ | [1][2][3] |

| Molecular Weight | 314.25 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 224 °C | [4] |

| Boiling Point | 637.124 °C at 760 mmHg | [5] |

| Density | 1.532 g/cm³ | [5] |

| Flash Point | 353.123 °C | [5] |

| Vapor Pressure | 0 mmHg at 25°C | [5] |

| Solubility | Soluble in Methanol | [4] |

Table 2: Chemical and Computational Properties

| Property | Value | Source |

| pKa (Predicted) | 2.47 ± 0.10 | [4] |

| LogP (Predicted) | 1.8 | [3] |

| PSA (Polar Surface Area) | 128.97 Ų | [5] |

| InChI | InChI=1S/C16H10O7/c17-13(8-4-2-1-3-5-8)9-6-11(15(20)21)12(16(22)23)7-10(9)14(18)19/h1-7H,(H,18,19)(H,20,21)(H,22,23) | [2] |

| InChIKey | OGQPSIOWWYARAZ-UHFFFAOYSA-N | [2] |

| SMILES | O=C(O)c1cc(C(=O)O)c(C(=O)c2ccccc2)cc1C(=O)O | [2] |

Experimental Protocols

This section outlines the general methodologies for determining the key physical and chemical properties of solid organic compounds like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range is reported as the melting point.[6][7][8][9][10] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Determination of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution at a specific temperature.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) are chosen for the test.

-

Procedure: A known mass of the compound is added to a known volume of the solvent in a sealed vial at a constant temperature (e.g., 25 °C).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period to ensure equilibrium is reached.

-

Analysis: After allowing any undissolved solid to settle, an aliquot of the supernatant is carefully removed and filtered. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.[11][12][13][14][15]

Biological Activity and Potential Signaling Pathways

Benzophenone derivatives have been investigated for a range of biological activities, including antioxidant and anti-cancer effects.[16][17] While specific studies on CAS number 135989-69-4 are limited, the broader class of benzophenones provides insights into its potential mechanisms of action.

Antioxidant Activity

The antioxidant potential of benzophenone derivatives is often attributed to their ability to scavenge free radicals.[16]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound.[4][18][19][20][21]

-

Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compound is dissolved in a suitable solvent to create a series of concentrations. A standard antioxidant, such as ascorbic acid or Trolox, is also prepared for comparison.

-

Reaction: A specific volume of the test compound solution is mixed with the DPPH solution. The reaction is allowed to incubate in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Logical Flow of DPPH Assay

Caption: Workflow of the DPPH radical scavenging assay.

Anti-Cancer Activity

Studies on various benzophenone derivatives have demonstrated their potential to inhibit the proliferation of cancer cells.[1][22][23][24][25] One of the proposed mechanisms involves the inhibition of key signaling pathways that regulate cell growth and survival.

Experimental Protocol: In Vitro Anti-Cancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28][29][30]

-

Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated.

Potential Signaling Pathway: MEK/ERK Pathway Inhibition

Research on some benzophenone derivatives suggests that they may exert their anti-cancer effects by targeting the MEK/ERK signaling pathway, which is often dysregulated in cancer.[1] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis (programmed cell death).

Hypothesized MEK/ERK Inhibition by Benzophenone Derivatives

Caption: Potential inhibition of the MEK/ERK pathway by benzophenone derivatives.

Synthesis

This compound can be synthesized through various organic reactions. One common approach involves the oxidation of a corresponding tri-alkylated benzophenone precursor.

General Synthetic Workflow

Caption: General synthetic route to this compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety measures include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a multifaceted compound with a range of interesting physical, chemical, and potential biological properties. This guide has provided a summary of its key characteristics, outlined standard experimental procedures for their determination, and explored its potential applications in areas such as antioxidant and anti-cancer research. Further investigation into the specific biological mechanisms of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. PubChemLite - this compound (C16H10O7) [pubchemlite.lcsb.uni.lu]

- 4. DPPH Radical Scavenging Assay [mdpi.com]

- 5. This compound | CAS#:135989-69-4 | Chemsrc [chemsrc.com]

- 6. byjus.com [byjus.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. athabascau.ca [athabascau.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]

- 21. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]

- 22. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 23. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. jchemlett.com [jchemlett.com]

- 26. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In vitro anticancer activity assay [bio-protocol.org]

- 28. 4.3. In Vitro Anticancer Activity Assay [bio-protocol.org]

- 29. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 30. researchgate.net [researchgate.net]

Spectroscopic Analysis of Benzophenone-2,4,5-tricarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Benzophenone-2,4,5-tricarboxylic Acid, a compound of interest in organic synthesis and material science.[1][2] Due to its application as an intermediate in the production of high-performance polymers and photoactive materials, a thorough understanding of its structural and spectroscopic properties is essential.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C16H10O7 | [1] |

| Molecular Weight | 314.25 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1][3] |

| Purity | >98.0% (T) | [1][3] |

| CAS Number | 135989-69-4 | [1][4] |

Spectroscopic Data

While comprehensive experimental spectra for this compound are not widely published, this section provides predicted data based on the analysis of similar compounds and theoretical calculations.

Mass Spectrometry

High-resolution mass spectrometry is a critical tool for confirming the molecular weight of this compound. The predicted collision cross-section (CCS) values for various adducts are valuable for identification in complex matrices.

Table 1: Predicted Mass Spectrometry Data [5]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 315.04994 | 164.3 |

| [M+Na]+ | 337.03188 | 170.5 |

| [M-H]- | 313.03538 | 167.5 |

| [M+NH4]+ | 332.07648 | 175.8 |

| [M+K]+ | 353.00582 | 168.3 |

| [M+H-H2O]+ | 297.03992 | 157.3 |

| [M+HCOO]- | 359.04086 | 181.6 |

| [M+CH3COO]- | 373.05651 | 200.2 |

| [M+Na-2H]- | 335.01733 | 163.5 |

| [M]+ | 314.04211 | 164.6 |

| [M]- | 314.04321 | 164.6 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of carboxylic acid and ketone moieties will dominate the spectrum.

Table 2: Predicted Characteristic IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Comments |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad absorption due to hydrogen bonding.[6] |

| C-H Stretch (Aromatic) | 3000-3100 | Multiple weak to medium bands.[7] |

| C=O Stretch (Ketone) | 1650-1670 | Strong absorption. Conjugation with the aromatic ring lowers the frequency. |

| C=O Stretch (Carboxylic Acid) | 1700-1720 | Strong absorption, often broad due to dimerization.[6] |

| C=C Stretch (Aromatic) | 1400-1600 | Multiple medium to strong bands.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Comments |

| ¹H (Carboxylic Acid) | 10.0 - 13.0 | Broad singlet, chemical shift is dependent on solvent and concentration.[8] |

| ¹H (Aromatic) | 7.0 - 8.5 | Complex multiplet pattern due to the substituted benzene rings. |

| ¹³C (Carbonyl - Ketone) | ~195 | The benzophenone carbonyl carbon. |

| ¹³C (Carbonyl - Carboxylic Acid) | 165 - 185 | Aromatic carboxylic acids appear towards the upfield end of this range.[6] |

| ¹³C (Aromatic) | 120 - 140 | Multiple signals corresponding to the aromatic carbons. |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the analysis of a solid organic compound like this compound.

Sample Preparation

For all spectroscopic techniques, ensure the sample is of high purity (>98%) to avoid interference from impurities.

FT-IR Spectroscopy (Solid State)

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (approx. 10-20 mg) of this compound in a few drops of a volatile solvent (e.g., methanol or DMSO).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[9]

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plate.

-

Place the sample-coated salt plate in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is likely soluble in polar organic solvents).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. To confirm the acidic protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the carboxylic acid proton signals should disappear.[10]

-

Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

-

Advanced 2D NMR experiments, such as COSY and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.[8]

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Operate the mass spectrometer in both positive and negative ion modes to observe different adducts.[11]

-

Acquire a full scan mass spectrum to determine the molecular ion and fragmentation patterns.

-

For accurate mass measurement, use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.

Caption: Experimental workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics and analytical methodologies for this compound, supporting its application in research and development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound 135989-69-4 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | CAS#:135989-69-4 | Chemsrc [chemsrc.com]

- 5. PubChemLite - this compound (C16H10O7) [pubchemlite.lcsb.uni.lu]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. web.mit.edu [web.mit.edu]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability of Benzophenone-2,4,5-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-2,4,5-tricarboxylic acid is an organic compound that serves as a crucial building block in the synthesis of high-performance polymers and other advanced materials.[1] Its molecular structure, featuring a benzophenone core with three carboxylic acid groups, imparts unique properties to the resulting polymers, including potential for high thermal stability. Understanding the thermal stability of the monomer itself is critical for defining processing parameters, storage conditions, and predicting the long-term performance of materials derived from it.

This guide will delve into the theoretical underpinnings of its thermal decomposition and provide practical experimental workflows for its characterization.

Predicted Thermal Decomposition Pathways

The thermal decomposition of aromatic carboxylic acids typically proceeds through two primary pathways: decarboxylation and anhydride formation.[2] For a tricarboxylic acid like this compound, these reactions can occur in a stepwise manner.

Decarboxylation

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2).[3] For aromatic carboxylic acids, this process can be catalyzed by acid or heat.[2][4] The thermal decarboxylation of this compound would likely occur sequentially, with the loss of one, two, and then all three carboxyl groups as the temperature increases. The specific temperatures of these decarboxylation events would be key indicators of the compound's thermal stability.

References

Solubility profile of Benzophenone-2,4,5-tricarboxylic Acid in various organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzophenone-2,4,5-tricarboxylic Acid (CAS No: 135989-69-4), a key intermediate in the synthesis of advanced polymers and photoactive materials. Understanding the solubility of this compound is critical for its application in various fields, including polymer chemistry, materials science, and drug development. This document outlines its solubility in various organic solvents, details experimental protocols for solubility determination, and presents a workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, a polycyclic aromatic carboxylic acid, its solubility is primarily influenced by the polarity of the solvent, temperature, and the presence of functional groups that can engage in hydrogen bonding. The three carboxylic acid groups and the benzophenone core structure create a molecule with both polar and nonpolar characteristics, leading to a nuanced solubility profile.

Qualitative and Expected Solubility Profile

Table 1: Expected Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The carboxylic acid groups can form strong hydrogen bonds with the hydroxyl groups of the alcohols. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High to Moderate | The polarity of these solvents can solvate the polar carboxylic acid groups, while the organic character can interact with the benzophenone backbone. |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The high polarity of the tricarboxylic acid moiety makes it incompatible with nonpolar solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | Low to Moderate | These solvents have intermediate polarity and may show some ability to dissolve the compound, though likely less than polar aprotic solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following are detailed methodologies for key experiments cited in the determination of solubility for aromatic carboxylic acids.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation: The saturated solution is allowed to stand undisturbed to allow the undissolved solid to settle. The supernatant is then carefully filtered to remove any suspended particles. A syringe filter (e.g., 0.45 µm) is recommended for this step.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute) until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

Isothermal Shake-Flask Method followed by Spectroscopic Analysis

This method combines the principles of equilibrium saturation with a sensitive analytical technique for quantification.

Methodology:

-

Saturation: Similar to the gravimetric method, an excess of the compound is equilibrated with the solvent in a sealed flask at a constant temperature.

-

Sampling and Dilution: After equilibration and filtration, a small, accurately measured aliquot of the saturated solution is withdrawn and diluted with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Spectroscopic Measurement: The concentration of the diluted solution is determined using a suitable spectroscopic method, such as UV-Vis spectrophotometry, by measuring the absorbance at the wavelength of maximum absorption (λmax) for this compound.

-

Calibration Curve: A calibration curve is generated by preparing a series of standard solutions of known concentrations and measuring their absorbance.

-

Calculation: The concentration of the original saturated solution is calculated by applying the dilution factor to the concentration determined from the calibration curve.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of the solubility of a chemical compound like this compound.

Caption: Workflow for determining the solubility of a chemical compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its chemical structure provides a strong basis for predicting its behavior in various organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide offer robust methods for their determination. The provided workflow serves as a practical guide for researchers and scientists in designing and executing solubility studies for this and similar compounds. Further research to quantify the solubility in a broad range of solvents would be a valuable contribution to the scientific community.

Discovery and historical development of benzophenone carboxylic acids.

An In-depth Technical Guide to the Discovery and Historical Development of Benzophenone Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of benzophenone carboxylic acids. It covers the foundational synthesis methodologies, key experimental protocols, and the evolution of their application from basic chemical intermediates to vital scaffolds in medicinal chemistry and materials science.

Introduction and Early Discovery

Benzophenone, the simplest diarylketone, was a subject of study in the late 19th century, with early reports of its synthesis dating back to 1874.[1] The core structure, consisting of two phenyl rings attached to a carbonyl group, proved to be a versatile building block in organic chemistry.[1] The introduction of a carboxylic acid moiety to this scaffold significantly expanded its utility, imparting new chemical reactivity and physical properties.

The primary and most historically significant method for synthesizing benzophenones and their derivatives is the Friedel-Crafts acylation , a reaction developed by Charles Friedel and James Crafts in 1877.[2] This electrophilic aromatic substitution reaction initially involved the acylation of an aromatic ring using an acyl halide in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3]

Foundational Synthesis Methodologies

The historical development of benzophenone carboxylic acids is intrinsically linked to the refinement of the Friedel-Crafts reaction and the exploration of alternative synthetic routes.

The Classic Friedel-Crafts Acylation

The traditional approach involves the reaction of an aromatic compound (like benzene) with a benzoyl chloride derivative that contains a protected or precursor carboxyl group. Alternatively, an aromatic carboxylic acid derivative is used to acylate benzene. A key advantage of this method is that the electron-withdrawing nature of the resulting ketone product prevents multiple acylations.[2]

This protocol is a representative example of the classic Friedel-Crafts acylation.

-

Apparatus Setup : A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser connected to a hydrogen chloride trap, and a dropping funnel.

-

Reagents : Anhydrous aluminum chloride is suspended in an excess of dry, thiophene-free benzene within the flask. The mixture is cooled in an ice bath.

-

Reaction : Benzoyl chloride is added dropwise from the dropping funnel to the stirred suspension. The reaction is typically exothermic, and the rate of addition is controlled to maintain a moderate temperature.

-

Workup : After the reaction is complete, the mixture is cooled and hydrolyzed by carefully adding crushed ice, followed by hydrochloric acid. This decomposes the aluminum chloride complex.

-

Isolation : The organic layer is separated, washed with a dilute base (e.g., NaOH solution) and then with water, and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification : The excess benzene is removed by distillation, and the resulting benzophenone is purified by vacuum distillation or recrystallization.[4][5]

Direct Condensation with Carboxylic Acids

A significant advancement was the discovery that carboxylic acids themselves could be used directly as acylating agents, bypassing the need to first convert them to acyl chlorides. In 1935, H. P. Newton and P. H. Groggins published a detailed study on the condensation of aromatic carboxylic acids with aromatic compounds using aluminum chloride, achieving nearly theoretical yields in some cases.[6][7] This demonstrated a more direct and efficient pathway to various benzophenone derivatives.

This protocol is adapted from the work of Newton and Groggins (1935).[6]

-

Reaction Setup : A flask is charged with 4-chlorobenzoic acid, a molar excess of chlorobenzene (acting as both reactant and solvent), and anhydrous aluminum chloride.

-

Heating : The mixture is heated to the reflux temperature of chlorobenzene.

-

Reaction Time : The reaction is maintained at reflux for a specified period to ensure completion.

-

Hydrolysis : The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Isolation : The product, 4,4'-dichlorobenzophenone, precipitates and is isolated by filtration. The crude product is washed with water to remove inorganic salts.

-

Purification : The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis from Carbon Tetrachloride

Another historical laboratory route involves the reaction of benzene with carbon tetrachloride in the presence of a Lewis acid, followed by the hydrolysis of the resulting diphenyldichloromethane intermediate.[1][8]

Caption: Key historical pathways for the synthesis of the benzophenone core.

Synthesis of Specific Benzophenone Carboxylic Acid Isomers

The position of the carboxyl group on the benzophenone scaffold dictates the chemical properties and potential applications of the molecule.

Benzophenone-2-carboxylic Acid (2-Benzoylbenzoic Acid)

This ortho-substituted isomer is commonly prepared via a Friedel-Crafts reaction between phthalic anhydride and benzene.[9]

-

Reagents : Phthalic anhydride and an excess of thiophene-free benzene are placed in a round-bottomed flask and cooled in an ice bath.

-

Catalyst Addition : Anhydrous aluminum chloride is added to the cold mixture.

-

Initiation : The reaction is initiated by gentle warming. It is often vigorous and may require cooling to control the rate. Hydrogen chloride gas is evolved.

-

Hydrolysis and Isolation : After the reaction subsides, the complex is hydrolyzed with ice and hydrochloric acid. The excess benzene is removed by steam distillation.[9]

-

Purification : The crude product is dissolved in a sodium carbonate solution, treated with activated charcoal, filtered, and then re-precipitated by adding acid. The resulting solid is collected and can be recrystallized from benzene to yield the pure product.[9]

Benzophenone-4-carboxylic Acid (4-Benzoylbenzoic Acid)

The para-substituted isomer is typically synthesized by the Friedel-Crafts acylation of benzene with 4-chlorobenzoyl chloride or by the oxidation of 4-methylbenzophenone.[10][11]

-

Reagents : 4-Methylbenzophenone is dissolved in glacial acetic acid.

-

Oxidation : The solution is cooled, and chromium (VI) oxide and sulfuric acid are added.

-

Heating : The reaction mixture is heated at 100 °C for several hours.[11]

-

Workup : After cooling, water is added, and the product is extracted with an organic solvent like ethyl acetate.

-

Isolation : The organic layer is washed with a dilute base (e.g., 0.1 M NaOH). The alkaline aqueous layer, containing the sodium salt of the carboxylic acid, is then acidified with HCl to precipitate the 4-benzoylbenzoic acid, which is collected by filtration.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for representative benzophenone carboxylic acids and related syntheses.

Table 1: Physical Properties of Benzophenone Carboxylic Acids

| Compound Name | Isomer | Melting Point (°C) | Solubility |

| Benzophenone-2-carboxylic acid | ortho | 94.5 (monohydrate) | Soluble in benzene |

| Benzophenone-3-carboxylic acid | meta | 164 - 166 | Soluble in ethanol, DMF; insoluble in water[12] |

| Benzophenone-4-carboxylic acid | para | 218 - 221 | Soluble in alcohols, esters; insoluble in water[10] |

| 3,3',4,4'-Benzophenonetetracarboxylic acid | - | 218 - 220 (dec.) | - |

Table 2: Representative Reaction Yields for Benzophenone Synthesis

| Reaction | Catalyst | Yield (%) | Reference |

| Benzene + CCl₄ → Benzophenone | AlCl₃ | 80 - 89 | Organic Syntheses[8] |

| 4-Chlorobenzoic acid + Chlorobenzene → 4,4'-Dichlorobenzophenone | AlCl₃ | ~95 | Newton & Groggins, 1935[6] |

| 2-Nitrobenzoyl chloride + Benzene → 2-Nitrobenzophenone | AlCl₃ | Moderate-Good | General Method[13] |

| 4-Methylbenzophenone → 4-Benzoylbenzoic acid | CrO₃ / H₂SO₄ | 76 | MDPI, 2018[11] |

Evolution of Analytical and Characterization Techniques

The structural elucidation of benzophenone carboxylic acids evolved with the advent of modern analytical techniques.

-

Spectroscopy : Infrared (IR) spectroscopy became crucial for identifying the characteristic carbonyl (C=O) and carboxylic acid (O-H) stretches. Nuclear Magnetic Resonance (NMR) spectroscopy provided detailed information about the proton and carbon environments, confirming the substitution patterns on the aromatic rings.[14][15]

-

Chromatography : The development of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), enabled the efficient separation and purification of different isomers and reaction byproducts, which was a significant challenge in early syntheses.[16]

Table 3: Key Spectroscopic Features for Carboxylic Acid Moiety

| Technique | Feature | Characteristic Signal |

| IR Spectroscopy | O-H Stretch | Very broad band, 2500-3500 cm⁻¹[14] |

| C=O Stretch | ~1700 cm⁻¹ | |

| ¹H NMR Spectroscopy | -COOH Proton | Broad singlet, 10-12 ppm[15] |

| ¹³C NMR Spectroscopy | -COOH Carbon | 160-185 ppm[14] |

Development in Applications: From Intermediates to Bioactive Scaffolds

The historical trajectory of benzophenone carboxylic acids has seen them evolve from simple chemical intermediates to high-value molecules in diverse fields.

-

Polymer Science : Polycarboxylic acid derivatives, such as 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), became critical monomers for the synthesis of high-performance polymers like polyimides, valued for their thermal stability.[17][18]

-

Photochemistry : The benzophenone core is a well-known photosensitizer. The addition of carboxylic acid groups can modulate its photophysical properties and solubility for applications in photobiology and materials science.[1][19][20]

-

Medicinal Chemistry and Drug Development : In recent decades, the benzophenone scaffold has been recognized as a "ubiquitous structure" in medicinal chemistry.[21] Carboxylic acid derivatives are explored for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[21] The carboxylic acid group can act as a key pharmacophore, a bioisostere for other functional groups, or a handle for further derivatization to improve pharmacokinetic properties.[21][22]

Caption: The relationship between the core scaffold's properties and its applications.

Conclusion

The history of benzophenone carboxylic acids is a story of chemical innovation, beginning with the foundational Friedel-Crafts reaction in the 19th century. Early developments focused on establishing reliable and high-yield synthetic routes. Subsequent advancements in analytical chemistry allowed for precise characterization and purification. Over the last several decades, the focus has shifted to leveraging the unique combination of photoactivity, structural rigidity, and chemical functionality offered by these molecules, establishing them as indispensable tools for researchers in drug discovery, polymer chemistry, and materials science.

References

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

- 10. chembk.com [chembk.com]

- 11. mdpi.com [mdpi.com]

- 12. chembk.com [chembk.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US4599445A - Process for benzophenone tetracarboxylic acid - Google Patents [patents.google.com]

- 18. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride : Oriental Journal of Chemistry [orientjchem.org]

- 19. Photodecarboxylation of carboxylic acids sensitized by triplet benzophenone and duroquinone. A flash photolysis electron spin resonance and chemically induced dynamic nuclear polarization nuclear magnetic resonance investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. drughunter.com [drughunter.com]

Methodological & Application

Application Notes & Protocols for Benzophenone-2,4,5-tricarboxylic Acid (BPTC) in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Application Notes: The Use of Benzophenone-2,4,5-tricarboxylic Acid (BPTC) as a Linker in Metal-Organic Frameworks (MOFs)

This compound (BPTC) is an aromatic tricarboxylic acid linker of significant interest for the synthesis of novel metal-organic frameworks (MOFs). Its rigid structure, multiple coordination sites, and the presence of a benzophenone core offer a unique combination of properties that can be exploited in various applications, including gas storage, catalysis, and drug delivery.

The three carboxylate groups of BPTC allow for the formation of high-connectivity nodes, leading to robust and porous three-dimensional frameworks. The benzophenone unit introduces a degree of flexibility and the potential for post-synthetic modification, which can be used to tune the physicochemical properties of the resulting MOF. Furthermore, the aromatic nature of the linker can enhance the thermal and chemical stability of the framework.

In the context of drug development, MOFs synthesized from BPTC are promising candidates for drug delivery systems.[1][2] The tunable pore size and high surface area can facilitate the encapsulation of therapeutic agents, while the chemical functionality of the linker can be tailored to control drug release kinetics.[1][3] The biocompatibility of MOFs is a critical consideration, and the choice of both the metal node and the organic linker is crucial in designing safe and effective drug carriers.[1]

This document provides representative protocols for the synthesis and characterization of a hypothetical zinc-based MOF using BPTC, hereafter referred to as Zn-BPTC-MOF.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and properties of a hypothetical Zn-BPTC-MOF. These values are provided as a reference and may vary depending on specific experimental conditions.

Table 1: Synthesis Parameters for Zn-BPTC-MOF

| Parameter | Value |

| Metal Salt | Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) |

| Organic Linker | This compound (BPTC) |

| Molar Ratio (Metal:Linker) | 2:1 |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 120 °C |

| Reaction Time | 48 hours |

| Activation Temperature | 150 °C (under vacuum) |

Table 2: Physicochemical Properties of Zn-BPTC-MOF

| Property | Value |

| BET Surface Area | 1200 - 1500 m²/g |

| Langmuir Surface Area | 1600 - 1900 m²/g |

| Pore Volume | 0.6 - 0.8 cm³/g |

| Average Pore Diameter | 1.2 nm |

| Thermal Stability (TGA) | Stable up to 350 °C |

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Zn-BPTC-MOF

This protocol describes a representative solvothermal method for the synthesis of a crystalline Zn-BPTC-MOF.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (BPTC)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

20 mL Teflon-lined stainless-steel autoclave

Procedure:

-

In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.

-

In a separate vial, dissolve 0.25 mmol of this compound in 10 mL of DMF.

-

Combine the two solutions in the Teflon liner of the autoclave and stir for 15 minutes to ensure homogeneity.

-

Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

-

After the reaction is complete, allow the autoclave to cool to room temperature naturally.

-

Collect the resulting crystalline product by filtration.

-

Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

-

Dry the washed product in an oven at 80 °C for 12 hours.

-

Activate the sample by heating under vacuum at 150 °C for 12 hours to obtain the porous Zn-BPTC-MOF.

Figure 1: Workflow for the solvothermal synthesis of Zn-BPTC-MOF.

Protocol 2: Characterization of Zn-BPTC-MOF

1. Powder X-ray Diffraction (PXRD)

-

Objective: To confirm the crystallinity and phase purity of the synthesized MOF.

-

Procedure:

-

Place a small amount of the activated Zn-BPTC-MOF powder on a zero-background sample holder.

-

Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan over a 2θ range of 5° to 50° with a step size of 0.02°.

-

Compare the resulting diffraction pattern with simulated patterns from single-crystal X-ray diffraction data if available, or use it for phase identification.

-

2. Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.

-

Procedure:

-

Place 5-10 mg of the activated Zn-BPTC-MOF in an alumina crucible.

-

Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition of the framework.

-

3. Nitrogen Gas Adsorption-Desorption Analysis (BET Analysis)

-

Objective: To determine the specific surface area, pore volume, and pore size distribution of the MOF.

-

Procedure:

-

Degas approximately 100 mg of the activated Zn-BPTC-MOF at 150 °C under vacuum for 12 hours to remove any adsorbed guest molecules.

-

Measure the nitrogen adsorption-desorption isotherms at 77 K.

-

Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

-

Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure of approximately 0.99.

-

Calculate the pore size distribution using a suitable model, such as the Barrett-Joyner-Halenda (BJH) method.

-

Logical Relationships in MOF Self-Assembly

The formation of a MOF is a self-assembly process driven by the coordination between metal ions and organic linkers. In the case of Zn-BPTC-MOF, zinc ions act as nodes, and the deprotonated BPTC molecules act as multitopic linkers that bridge these nodes to form a stable, porous, three-dimensional network.

Figure 2: The self-assembly of a BPTC-based MOF from metal nodes and organic linkers.

References

Application Notes and Protocols for the Synthesis of Luminescent Metal-Organic Frameworks with Benzophenone-2,4,5-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of novel luminescent metal-organic frameworks (LMOFs) utilizing Benzophenone-2,4,5-tricarboxylic acid as the primary organic linker. The protocols outlined below describe a solvothermal synthesis method, a widely employed and effective technique for the crystalline growth of MOFs.[1][2][3] The resulting materials are expected to exhibit significant luminescence, a property of great interest for applications in sensing, bio-imaging, and as drug delivery vehicles.

The benzophenone core of the linker molecule is a known luminophore, and its incorporation into a rigid framework is anticipated to enhance its emissive properties. Furthermore, the use of lanthanide metal ions, such as Europium(III), can lead to strong metal-centered luminescence through the "antenna effect," where the organic linker absorbs light and efficiently transfers the energy to the metal center.[4]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Europium-based Luminescent MOF

This protocol details the synthesis of a luminescent MOF using Europium(III) nitrate pentahydrate and this compound.

Materials and Reagents:

-

This compound (H₃BPTC)

-

Europium(III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized Water

Equipment:

-

20 mL Scintillation vials or Teflon-lined stainless steel autoclave

-

Analytical balance

-

Ultrasonic bath

-

Programmable laboratory oven

-

Centrifuge

-

Vacuum oven

Procedure:

-

In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound (31.4 mg) and 0.1 mmol of Europium(III) nitrate pentahydrate (42.8 mg) in 10 mL of N,N-Dimethylformamide (DMF).

-

Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

-

Seal the vial tightly and place it in a programmable laboratory oven.

-

Heat the vial at 120°C for 72 hours.

-

After the reaction is complete, allow the oven to cool slowly to room temperature.

-

Colorless, crystalline precipitates should be observed.

-

Separate the crystals from the mother liquor by decantation.

-

Wash the collected crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

Table 1: Summary of Synthesis Parameters for Eu-BPTC MOF

| Parameter | Value |

| Ligand | This compound |

| Metal Salt | Europium(III) nitrate pentahydrate |

| Ligand:Metal Molar Ratio | 1:1 |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 120°C |

| Reaction Time | 72 hours |

| Expected Product | Crystalline solid |

Characterization and Data Presentation

The synthesized MOF should be characterized to confirm its structure and luminescent properties.

Recommended Characterization Techniques:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

-

Photoluminescence Spectroscopy: To determine the excitation and emission spectra and to quantify the luminescence quantum yield.

Table 2: Expected Photoluminescence Properties

| Property | Expected Value |

| Excitation Maximum (λ_ex) | ~320-380 nm |

| Emission Maximum (λ_em) | ~615 nm (characteristic of Eu³⁺) |

| Luminescence Color | Red |

| Quantum Yield | Potentially high due to antenna effect |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the solvothermal synthesis workflow and the underlying principle of ligand-sensitized luminescence in the synthesized MOF.

Caption: Solvothermal synthesis workflow for luminescent MOFs.

Caption: The "antenna effect" for enhanced luminescence in lanthanide MOFs.

References

- 1. (PDF) A family of luminescent metal–organic frameworks: synthesis, structure, and sensing studies (2021) | Hariprasad Pulijala | 3 Citations [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Benzophenone-2,4,5-tricarboxylic Acid Derivatives in High-Performance Polymers and Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzophenone-2,4,5-tricarboxylic acid and its dianhydride derivative (Benzophenonetetracarboxylic dianhydride - BTDA) in the synthesis of high-performance polyimides and the formulation of advanced epoxy resins. This document offers detailed experimental protocols, quantitative data on material properties, and visual workflows to guide researchers in utilizing these versatile building blocks for developing robust and thermally stable polymers.

Application in High-Performance Polyimides

Benzophenonetetracarboxylic dianhydride (BTDA) is a key monomer in the production of aromatic polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them suitable for demanding applications in the aerospace, electronics, and automotive industries.[1][2] The incorporation of the benzophenone moiety imparts desirable characteristics to the polymer backbone.

Polyimides based on BTDA are typically synthesized via a two-step polycondensation reaction involving a diamine monomer.[2] The first step yields a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.[2] The choice of diamine co-monomer allows for the tailoring of the final polymer's properties.

Quantitative Data: Thermal and Mechanical Properties of BTDA-Based Polyimides

The properties of polyimides derived from BTDA are highly dependent on the diamine used in the synthesis. Below is a summary of key thermal and mechanical properties for polyimides synthesized from BTDA and 4,4'-oxydianiline (ODA).

| Property | BTDA-ODA Polyimide | Test Method | Reference |

| Thermal Properties | |||

| Glass Transition Temperature (Tg) | 276 °C | Dynamic Mechanical Analysis (DMA) | [1] |

| Mechanical Properties | |||

| Tensile Strength | 114.19 MPa | ASTM D882 | [1] |

| Tensile Modulus | 3.23 GPa | ASTM D882 | [1] |

| Elongation at Break | 3.58% | ASTM D882 | [1] |

| Electrical Properties | |||

| Electric Breakdown Strength | 478.90 kV/mm | ASTM D149 | [1] |

Experimental Protocol: Synthesis of BTDA-ODA Polyimide

This protocol outlines the two-step synthesis of a polyimide from BTDA and 4,4'-oxydianiline (ODA).

Materials:

-

3,3’,4,4’-Benzophenonetetracarboxylic dianhydride (BTDA)

-

4,4’-Oxydianiline (ODA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Imidazole (catalyst)

-

Acetyl chloride (dehydrating agent)

-

Methanol

Procedure:

Step 1: Synthesis of Poly(amic acid) Solution

-

In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of ODA in anhydrous DMF under a nitrogen atmosphere.

-